3-Bromobenzyl-(4-iso-propylphenyl)ether
Description
3-Bromobenzyl-(4-iso-propylphenyl)ether is an aromatic ether characterized by a brominated benzyl group linked via an ether bond to a 4-iso-propylphenyl moiety. The compound’s molecular formula is inferred as C₁₆H₁₇BrO (based on tert-butyl analog data in ), with a molecular weight of approximately 297.2 g/mol. The iso-propyl group at the para position of the phenyl ring introduces steric bulk, which may influence solubility and reactivity compared to simpler ethers.
Properties
IUPAC Name |
1-bromo-3-[(4-propan-2-ylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-12(2)14-6-8-16(9-7-14)18-11-13-4-3-5-15(17)10-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWWPTRGRSKDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzyl-(4-iso-propylphenyl)ether can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a bromobenzyl halide with an iso-propylphenyl boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it a versatile and efficient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzyl-(4-iso-propylphenyl)ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzyl ethers.
Scientific Research Applications
3-Bromobenzyl-(4-iso-propylphenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(4-iso-propylphenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the iso-propylphenyl ether group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
3-BromoBenzyl-(4-tert-butylphenyl)ether
Molecular Formula : C₁₇H₁₉BrO
Molecular Weight : 319.24 g/mol
- Structural Differences : The tert-butyl group (C(CH₃)₃) replaces the iso-propyl group (CH(CH₃)₂) at the para position.
- Solubility: Increased hydrophobicity compared to the iso-propyl analog, favoring organic solvents like toluene or dichloromethane.
- Applications : Such tert-butyl-substituted ethers are often intermediates in pharmaceuticals or agrochemicals, where steric protection of reactive sites is critical.
5-Bromo-1-(4-iso-propylphenyl)pentan-1-one (1m)
Molecular Formula : C₁₄H₁₉BrO
Molecular Weight : 291.2 g/mol
- Functional Group Difference : A ketone (C=O) replaces the ether linkage.
- Key Data :
- Reactivity : Ketones are more electrophilic than ethers, making them prone to nucleophilic additions or reductions.
4-Bromo-1-(4-iso-propylphenyl)butan-1-one (1u)
Molecular Formula : C₁₃H₁₇BrO
Molecular Weight : 277.2 g/mol
- Structural Variation: Shorter alkyl chain (butanone vs. pentanone in 1m).
- Key Data :
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether
Molecular Formula : C₂₄H₂₄BrClO₂
Molecular Weight : 459.80 g/mol
- Complexity: Incorporates both bromophenoxy and chlorophenyl groups, along with a branched ethylpropyl chain.
- Applications : Such polyhalogenated ethers are used in polymer stabilization or as flame retardants, leveraging halogen atoms for radical scavenging .
Comparative Analysis Table
Research Implications
- Synthetic Challenges : The discontinued status of this compound suggests synthetic hurdles, possibly related to low yields or purification difficulties, as seen in ketone analogs (e.g., 33% yield for 1m ).
- Functional Group Influence : Ethers generally exhibit higher thermal stability than ketones but lower reactivity in electrophilic substitutions.
- Halogen Effects : Bromine’s electron-withdrawing nature enhances aryl ethers’ resistance to oxidation, whereas chlorine in polyhalogenated ethers adds flame-retardant properties .
Biological Activity
3-Bromobenzyl-(4-iso-propylphenyl)ether is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, potential therapeutic applications, and relevant case studies.
Molecular Formula: CHBrO
Molecular Weight: 305.21 g/mol
IUPAC Name: 1-bromo-3-[(4-propan-2-ylphenoxy)methyl]benzene
The synthesis of this compound can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method allows for the formation of the ether bond while maintaining high yields and purity. The compound can also undergo various chemical reactions, including oxidation and nucleophilic substitution, which can modify its structure for further applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the iso-propylphenyl ether group enhances the compound's lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways effectively, potentially influencing cellular processes such as inflammation and cell proliferation.
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, a study on Ehrlich ascites tumor cells in BALB/c mice showed that compounds with similar structures could inhibit tumor growth when administered at certain dosages .
Case Studies and Research Findings
-
In Vitro Studies:
- A study conducted on human cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The results indicated a dose-dependent response, suggesting potential for therapeutic use in oncology.
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Animal Studies:
- In a murine model, administration of the compound resulted in reduced tumor size compared to controls. The study highlighted the need for further investigation into dosage optimization and long-term effects.
- Comparative Analysis:
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
